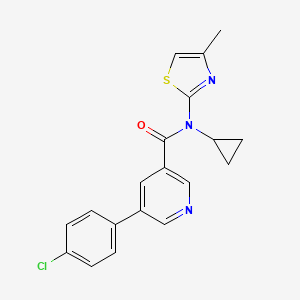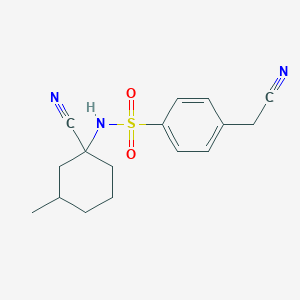![molecular formula C14H16F3NO3 B7663141 1-hydroxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclobutane-1-carboxamide](/img/structure/B7663141.png)
1-hydroxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclobutane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-hydroxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclobutane-1-carboxamide, also known as TFMPX, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
1-hydroxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclobutane-1-carboxamide inhibits CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups from ATP to CK2 substrates, thus inhibiting CK2 activity. This compound has been shown to be a selective inhibitor of CK2, as it does not inhibit other protein kinases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Inhibition of CK2 activity by this compound has been shown to induce apoptosis in cancer cells, suggesting that this compound may have potential as an anticancer agent. This compound has also been shown to inhibit the replication of the hepatitis C virus, indicating that it may have potential as an antiviral agent.
Vorteile Und Einschränkungen Für Laborexperimente
1-hydroxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclobutane-1-carboxamide has a number of advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in vitro and in vivo. It is also a selective inhibitor of CK2, which makes it a useful tool for studying the role of CK2 in various biological processes. However, this compound does have some limitations. It has been shown to have poor solubility in water, which can limit its use in some experiments. Additionally, this compound has not been extensively tested in vivo, which limits its potential applications.
Zukünftige Richtungen
There are a number of future directions for research involving 1-hydroxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclobutane-1-carboxamide. One area of interest is the potential use of this compound as an anticancer agent. Further studies are needed to determine the efficacy of this compound in inducing apoptosis in cancer cells and to determine its potential as a chemotherapeutic agent. Another area of interest is the potential use of this compound as an antiviral agent. Further studies are needed to determine the efficacy of this compound in inhibiting the replication of other viruses and to determine its potential as an antiviral drug. Finally, further studies are needed to determine the potential side effects of this compound and to develop more effective formulations of the compound.
Synthesemethoden
1-hydroxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclobutane-1-carboxamide can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis method involves the reaction of 3-(trifluoromethyl)phenol with ethyl bromoacetate to form ethyl 2-(3-(trifluoromethyl)phenoxy)acetate. This compound is then reacted with cyclobutanone and hydroxylamine hydrochloride to form this compound.
Wissenschaftliche Forschungsanwendungen
1-hydroxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclobutane-1-carboxamide has been widely used in scientific research as an inhibitor of the protein kinase CK2. CK2 is a ubiquitous serine/threonine protein kinase that is involved in the regulation of many cellular processes, including cell growth, proliferation, and survival. This compound has been shown to inhibit CK2 activity in vitro and in vivo, making it a useful tool for studying the role of CK2 in various biological processes.
Eigenschaften
IUPAC Name |
1-hydroxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO3/c15-14(16,17)10-3-1-4-11(9-10)21-8-7-18-12(19)13(20)5-2-6-13/h1,3-4,9,20H,2,5-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSRHCOMFDKGJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)NCCOC2=CC=CC(=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-(2,3-dihydropyrrolo[3,2-c]pyridine-1-carbonyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7663058.png)


![N-[(1-propylpyrazol-4-yl)methyl]-2-(1,2,4-triazol-1-yl)pyridin-3-amine](/img/structure/B7663085.png)
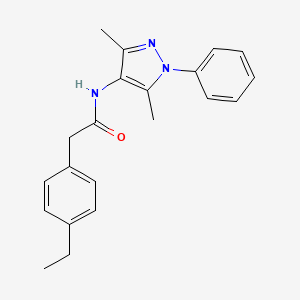
![1-(2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl)-2-(4-hydroxypiperidin-1-yl)-2-phenylethanone](/img/structure/B7663103.png)
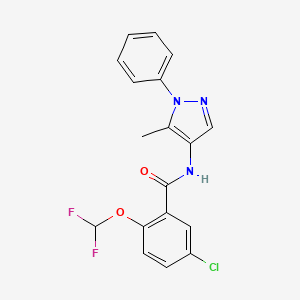
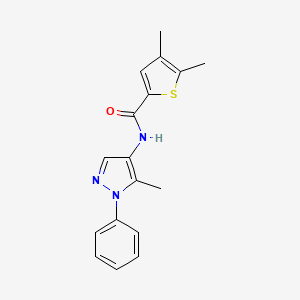

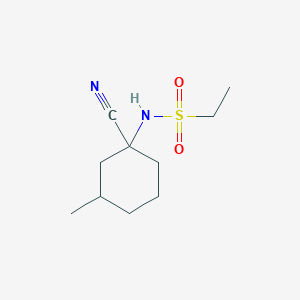
![(2-Bromo-3-methylphenyl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B7663147.png)

